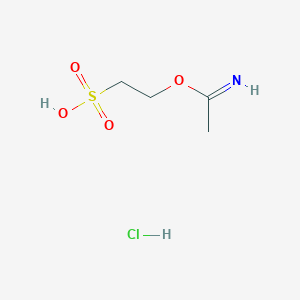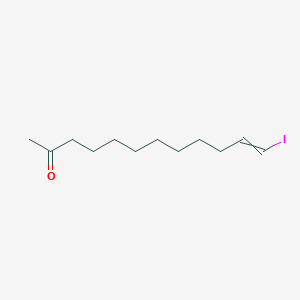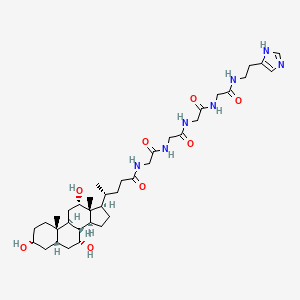
2-Ethanimidoyloxyethanesulfonic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethanimidoyloxyethanesulfonic acid;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of both ethanimidoyloxy and ethanesulfonic acid groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethanimidoyloxyethanesulfonic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanimidoyloxy and ethanesulfonic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce ethanimidoyloxyethanesulfonic acid derivatives with different functional groups.
Scientific Research Applications
2-Ethanimidoyloxyethanesulfonic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethanimidoyloxyethanesulfonic acid;hydrochloride involves its interaction with molecular targets and pathways in biological systems The compound may act by modifying specific proteins or enzymes, altering their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: Another compound with similar functional groups but different properties and applications.
Ethanesulfonic acid derivatives: Compounds with similar sulfonic acid groups but varying in their ethanimidoyloxy substituents.
Uniqueness
2-Ethanimidoyloxyethanesulfonic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
94732-92-0 |
|---|---|
Molecular Formula |
C4H10ClNO4S |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
2-ethanimidoyloxyethanesulfonic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO4S.ClH/c1-4(5)9-2-3-10(6,7)8;/h5H,2-3H2,1H3,(H,6,7,8);1H |
InChI Key |
MIBDBSAKWOXUNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)OCCS(=O)(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)

![1,3,5-Trimethyl[1,1'-biphenyl]-2(1H)-one](/img/structure/B14336519.png)



![Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-](/img/structure/B14336563.png)

![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)



